5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole
Overview
Description
5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole typically involves the following steps:
Preparation of 5-Chloro-2-nitropyridine: This intermediate can be synthesized by nitration of 5-chloropyridine-2-amine using concentrated sulfuric acid and hydrogen peroxide at low temperatures.
Formation of Benzoxazole Ring: The benzoxazole ring can be formed by cyclization reactions involving appropriate starting materials such as o-aminophenol and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, sodium dithionite, palladium on carbon (Pd/C).
Substitution: Amines, thiols, alkoxides, bases like potassium carbonate (K2CO3), solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium phosphate (K3PO4), solvents like tetrahydrofuran (THF) or toluene.
Major Products
Reduction: 5-Chloro-2-[(5-amino-2-pyridinyl)sulfanyl]-1,3-benzoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Research: The compound can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitropyridine: A precursor in the synthesis of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole.
2-Nitro-5-chloropyridine: Another related compound with similar structural features.
5-Amino-2-chloropyridine: A reduction product of 5-Chloro-2-nitropyridine.
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-7-1-3-10-9(5-7)15-12(19-10)20-11-4-2-8(6-14-11)16(17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZYNNQVXWBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.